molecular formula C16H22N2O2 B7643684 4-[[2-(Hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile

4-[[2-(Hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile

Cat. No. B7643684
M. Wt: 274.36 g/mol
InChI Key: BDFSSPPEJHODQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[2-(Hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile, also known as HM-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sigma-1 receptor agonists, which have been shown to possess a wide range of biological activities.

Mechanism of Action

4-[[2-(Hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile exerts its biological effects through its interaction with the sigma-1 receptor, which is a transmembrane protein that is involved in a wide range of cellular processes. Activation of the sigma-1 receptor by this compound has been shown to modulate the activity of various ion channels and enzymes, leading to the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the inhibition of oxidative stress. Additionally, it has been shown to possess anti-inflammatory and anti-apoptotic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[[2-(Hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile in lab experiments is its well-documented pharmacological profile, which allows for precise and reproducible experimental results. Additionally, its relatively low toxicity and high solubility make it an attractive candidate for in vitro and in vivo studies. However, one limitation of using this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-[[2-(Hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile, including the development of more potent and selective sigma-1 receptor agonists, the investigation of its potential use in the treatment of various neurodegenerative disorders, and the exploration of its potential as a therapeutic agent in other areas such as cancer and pain management. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its downstream effects on cellular processes.

Synthesis Methods

The synthesis of 4-[[2-(Hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile involves several steps, including the reaction of 2-(4-cyanophenoxy)ethanol with 1-methylpiperidin-2-one, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the resulting alcohol with 3-methoxybenzyl chloride.

Scientific Research Applications

4-[[2-(Hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease. It has been shown to possess neuroprotective properties, as well as the ability to enhance cognitive function and memory. Additionally, it has been studied for its potential use in the treatment of cancer, pain, and psychiatric disorders.

properties

IUPAC Name

4-[[2-(hydroxymethyl)-6-methylpiperidin-1-yl]methyl]-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-4-3-5-15(11-19)18(12)10-14-7-6-13(9-17)8-16(14)20-2/h6-8,12,15,19H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFSSPPEJHODQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC2=C(C=C(C=C2)C#N)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.